![molecular formula C17H15NO2 B13736787 Ketone, hydroxymethyl 3-benzyl-2-indolyl- CAS No. 101831-60-1](/img/structure/B13736787.png)
Ketone, hydroxymethyl 3-benzyl-2-indolyl-
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Overview
Description
Ketone, hydroxymethyl 3-benzyl-2-indolyl- is a compound that belongs to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological and clinical applications, making them a crucial scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including ketone, hydroxymethyl 3-benzyl-2-indolyl-, often involves the Fischer indole synthesis. This method typically uses aryl hydrazines and ketones as starting materials. For instance, a one-pot, three-component Fischer indolisation–N-alkylation sequence can be employed to rapidly synthesize 1,2,3-trisubstituted indoles . The reaction conditions usually involve heating the reactants in the presence of a catalyst, such as a Lewis acid, under mild conditions .
Industrial Production Methods
Industrial production of indole derivatives often utilizes environmentally benign solvents like water. Various methodologies have been developed to synthesize indole and its derivatives in water, using different catalysts ranging from p-block elements to transition metals .
Chemical Reactions Analysis
Types of Reactions
Ketone, hydroxymethyl 3-benzyl-2-indolyl- undergoes several types of chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form various products.
Reduction: Reduction reactions can convert indole derivatives into more saturated compounds.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include phenylhydrazine, aldehydes, and ketones. The reactions are often carried out under mild conditions with catalysts like Lewis acids .
Major Products Formed
The major products formed from these reactions include bis(indolyl)methanes and other indole-fused polycyclic compounds .
Scientific Research Applications
Synthetic Applications
This ketone has been utilized in the synthesis of various indole derivatives, which are crucial in the development of pharmaceuticals. For instance, the compound can be synthesized via N-Heterocyclic Carbene-catalyzed methods, which streamline the production of 2-aryl indoles. In one study, optimized conditions using trifluoroacetic acid facilitated the conversion of ketone to desired indole products with high yields .
Table 1: Synthesis Methods for Indole Derivatives
Method | Yield (%) | Notes |
---|---|---|
N-Heterocyclic Carbene-catalyzed | 96% | Utilizes TFA for dehydration |
Palladium-catalyzed cross-coupling | 83% | Involves prefunctionalized indole boronic acid |
The ketone has shown promise as a pharmacological agent. Research indicates that derivatives of this compound exhibit potent inhibitory activity against c-Kit kinase, which is implicated in various cancers. The IC50 values reported range from 0.5 to 5.0 μmol, showcasing its potential as an anticancer therapeutic .
In another study focused on antiviral applications, ketone-based compounds were identified as covalent inhibitors of SARS-CoV-1 3CL protease. These inhibitors demonstrated irreversible time-dependent inactivation of the enzyme, with an effective concentration (EC50) of 2.4 μM, indicating strong antiviral properties .
Table 2: Biological Activities of Ketone Derivatives
Activity | Target | EC50 (μM) | IC50 (nM) |
---|---|---|---|
c-Kit kinase inhibition | Cancer treatment | 0.5 - 5.0 | - |
SARS-CoV-1 protease inhibition | Antiviral | 2.4 | - |
Case Studies
- Anticancer Research : A study synthesized multiple indole derivatives from hydroxymethyl ketone and evaluated their efficacy against cancer cell lines. The results indicated that certain modifications to the indole structure enhanced potency significantly.
- Antiviral Studies : The discovery of ketone-based inhibitors for coronavirus proteases involved synthesizing various derivatives and assessing their binding affinities through cocrystal structures. This research highlighted the importance of structural modifications in enhancing antiviral activity against SARS-CoV-2 .
Mechanism of Action
The mechanism of action of ketone, hydroxymethyl 3-benzyl-2-indolyl- involves its interaction with molecular targets and pathways in the body. Indole derivatives often act by binding to specific receptors or enzymes, thereby modulating their activity. For example, they can inhibit the activity of certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Serotonin: A neurotransmitter derived from indole.
Melatonin: A hormone that regulates sleep-wake cycles.
Uniqueness
Ketone, hydroxymethyl 3-benzyl-2-indolyl- is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Biological Activity
The compound Ketone, hydroxymethyl 3-benzyl-2-indolyl- is a derivative of indole, a structure known for its diverse biological activities. This article delves into its biological activity, focusing on its potential as an antiviral agent, particularly against coronaviruses, and its broader implications in medicinal chemistry.
Antiviral Properties
Recent studies have highlighted the efficacy of ketone-based compounds in inhibiting the main protease (3CLpro) of coronaviruses, including SARS-CoV-2. The hydroxymethyl group in these ketones plays a crucial role in their inhibitory activity. For instance, the compound PF-00835231, a hydroxymethyl ketone derivative, demonstrated potent antiviral activity with an effective concentration (EC50) of approximately 2.4 µM against SARS-CoV-2 .
The mechanism of action involves covalent binding to the active site of the 3CLpro enzyme. The carbonyl oxygen of the ketone forms interactions with key residues in the enzyme's active site, facilitating inhibition through a series of proton transfer and nucleophilic attack mechanisms .
Comparative Efficacy
A comparative analysis of various ketone derivatives shows that modifications at the P1' position significantly influence their potency. For example, the addition of a chloromethyl substituent enhances binding affinity and reduces activation energy for covalent inhibition .
Compound | EC50 (µM) | IC50 (nM) | kobs/I (M⁻¹s⁻¹) |
---|---|---|---|
PF-00835231 | 2.4 | 5834 | 5834 ± 151 |
Other derivatives | Varies | Varies | Varies |
Inhibition Studies
In vitro studies have shown that hydroxymethyl ketones exhibit high levels of metabolic stability in human liver microsomes and hepatocytes, making them suitable candidates for further development . The pharmacokinetic profiles indicate favorable solubility and bioavailability, essential for therapeutic applications.
Structural Analysis
Cocrystal structures of hydroxymethyl ketones bound to 3CLpro reveal that the ligand binding sites are conserved between SARS-CoV and SARS-CoV-2, suggesting that these inhibitors could be broadly effective across different strains .
Properties
CAS No. |
101831-60-1 |
---|---|
Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
1-(3-benzyl-1H-indol-2-yl)-2-hydroxyethanone |
InChI |
InChI=1S/C17H15NO2/c19-11-16(20)17-14(10-12-6-2-1-3-7-12)13-8-4-5-9-15(13)18-17/h1-9,18-19H,10-11H2 |
InChI Key |
MTKAVWYAZVKRCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(NC3=CC=CC=C32)C(=O)CO |
Origin of Product |
United States |
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